4-Thiazolylacetonitrile

Physical organic chemistry Hammett analysis Electrophilic aromatic substitution

4-Thiazolylacetonitrile (IUPAC: 2-(1,3-thiazol-4-yl)acetonitrile, CAS 7709-59-3) is a C5H4N2S heterocyclic building block featuring a reactive cyanomethyl group at the 4-position of the 1,3-thiazole ring. With a molecular weight of 124.16 g/mol, density of 1.262 g/cm³, and boiling point of 265.8 °C at 760 mmHg , it serves as a key synthetic intermediate for constructing fused heterocyclic systems—including pyrazolo[5,1-c][1,2,4]triazines, thiazolo[3,2-a]pyridines, coumarins, and thiophene derivatives—as well as a precursor to thiazol-4-ylacetic acid, a critical fragment in β-lactam antibiotic synthesis.

Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
CAS No. 7709-59-3
Cat. No. B1350373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolylacetonitrile
CAS7709-59-3
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
Structural Identifiers
SMILESC1=C(N=CS1)CC#N
InChIInChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2
InChIKeyLEHFKMSSKUSKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiazolylacetonitrile (CAS 7709-59-3): Positional-Isomer Differentiation for Informed Heterocyclic Building Block Procurement


4-Thiazolylacetonitrile (IUPAC: 2-(1,3-thiazol-4-yl)acetonitrile, CAS 7709-59-3) is a C5H4N2S heterocyclic building block featuring a reactive cyanomethyl group at the 4-position of the 1,3-thiazole ring. With a molecular weight of 124.16 g/mol, density of 1.262 g/cm³, and boiling point of 265.8 °C at 760 mmHg , it serves as a key synthetic intermediate for constructing fused heterocyclic systems—including pyrazolo[5,1-c][1,2,4]triazines, thiazolo[3,2-a]pyridines, coumarins, and thiophene derivatives—as well as a precursor to thiazol-4-ylacetic acid, a critical fragment in β-lactam antibiotic synthesis [1]. The compound is classified under GHS as an irritant (Signal Word: Warning; H302-H312-H315-H319-H332-H335) and is not regulated as a hazardous material for DOT/IATA transport under standard conditions [2]. Commercially available purities typically range from 95% to ≥98% (NLT 98%) .

Why 4-Thiazolylacetonitrile Cannot Be Replaced by Its 2- or 5-Positional Isomers in Regioselective Synthesis


Thiazolylacetonitrile positional isomers (2-, 4-, and 5-substituted) share the identical molecular formula (C5H4N2S) and molecular weight, yet their physicochemical properties and—more critically—their regiochemical reactivity diverge substantially. The electrophilic aromatic reactivity order established by gas-phase pyrolysis experiments ranks the three positions as 5-yl (σ+ = –0.07) > 4-yl (σ+ = 0.505) > 2-yl (σ+ = 0.93), corresponding to relative pyrolysis rates at 650 K of 1.104, 0.491, and 0.271, respectively [1]. This means the 4-position exhibits approximately 1.8-fold higher reactivity than the 2-position in electrophilic contexts. These electronic differences dictate the regiochemical outcome of cyclocondensation, Knoevenagel condensation, and heteroannulation reactions. Furthermore, the boiling point differs by ~24.6 °C (4-isomer: 265.8 °C vs. 2-isomer: 241.2 °C ) and the flash point by ~14.8 °C (4-isomer: 114.5 °C vs. 2-isomer: 99.7 °C ), directly affecting distillation-based purification protocols and thermal processing windows. Substituting one isomer for another in a validated synthetic route risks regiochemical mis-insertion, altered reaction kinetics, and product profile deviation that cannot be corrected by simple stoichiometric adjustment.

Product-Specific Quantitative Differentiation Evidence for 4-Thiazolylacetonitrile (CAS 7709-59-3) vs. Positional Isomers


Electrophilic Reactivity Differentiation: σ+ Hammett Values for Thiazole Positional Isomers from Gas-Phase Pyrolysis Kinetics

The electrophilic aromatic reactivity of the thiazole ring at each positional isomer has been quantitatively determined via gas-phase pyrolysis of 1-arylethyl acetates measured between 633.2 and 698.5 K. At 650 K, the relative rates of pyrolysis for the three positional isomers are: thiazol-2-yl = 0.271, thiazol-4-yl = 0.491, and thiazol-5-yl = 1.104 [1]. The corresponding Hammett σ+ values derived using the ρ factor of –0.61 at 650 K are: σ+(2-yl) = 0.93, σ+(4-yl) = 0.505, and σ+(5-yl) = –0.07 [1]. The 4-position thus exhibits 1.81-fold greater pyrolysis reactivity than the 2-position (0.491/0.271) and is electronically intermediate—substantially less deactivated than the 2-position (Δσ+ = 0.425) but less activated than the 5-position. This positions 4-thiazolylacetonitrile as offering a balanced electrophilic reactivity profile distinct from both the highly deactivated 2-isomer and the electron-rich 5-isomer [1].

Physical organic chemistry Hammett analysis Electrophilic aromatic substitution Thiazole reactivity

Boiling Point and Thermal Processing Window: 4-Isomer vs. 2-Isomer for Distillation-Based Purification

The boiling points of the thiazolylacetonitrile positional isomers differ substantially, with significant implications for thermal processing and purification protocol design. 4-Thiazolylacetonitrile exhibits a boiling point of 265.8 °C at 760 mmHg , while the 2-positional isomer (2-thiazolylacetonitrile, CAS 101010-74-6) has a calculated boiling point of 241.2 ± 23.0 °C at 760 Torr . This represents a nominal boiling point elevation of approximately 24.6 °C for the 4-isomer, enabling a wider thermal processing window before the compound reaches reflux. The flash point also differs meaningfully: 114.5 °C for the 4-isomer versus 99.7 ± 22.6 °C (calculated) for the 2-isomer , a difference of approximately 14.8 °C that affects solvent selection and safety margin calculations for heated reaction conditions. The vapor pressure of the 4-isomer is 0.00899 mmHg at 25 °C , indicating low volatility under ambient storage conditions.

Process chemistry Purification Thermal stability Distillation

Lipophilicity Divergence (LogP) Between 4- and 2-Thiazolylacetonitrile: Implications for Chromatographic Behavior and Biological Partitioning

Computed lipophilicity values for 4-thiazolylacetonitrile and its 2-positional isomer reveal a significant difference that impacts both chromatographic method development and biological partitioning behavior. The 4-isomer has a reported LogP of 1.20918 (ChemSrc/molbase computed value) [1], while the 2-isomer (CAS 101010-74-6) has an XLogP3-AA value of 0.6 from PubChem [2]. Alternative computation methods yield ACD/LogP = –0.33 for the 4-isomer , but the consistent trend across multiple algorithms indicates the 4-isomer is measurably more lipophilic than the 2-isomer. The 2-isomer additionally reports a pKa of 1.65 ± 0.10 (predicted) , and a computed aqueous solubility of 37 g/L at 25 °C , whereas equivalent pKa data for the 4-isomer is not commonly reported in vendor databases. The polar surface area (PSA) of the 4-isomer is 64.92 Ų with a refractive index of 1.568 [1].

Lipophilicity LogP Drug design Chromatography ADME

Synthetic Utility as a Precursor to Thiazol-4-ylacetic Acid: Gateway to Cephalosporin Antibiotic Intermediates

4-Thiazolylacetonitrile is directly convertible to thiazol-4-ylacetic acid (CAS 7504-44-1) via nitrile hydrolysis, a transformation documented in patent literature. Takeda Chemical Industries Ltd. (JP2003201285A) disclosed a method for producing thiazolylacetic acid derivatives by hydrolyzing thiazolylacetonitrile using alkaline-earth metal hydroxides [1]. The resulting thiazol-4-ylacetic acid and its 2-aminothiazol-4-ylacetic acid derivatives serve as critical intermediates in the synthesis of third-generation cephalosporin antibiotics including cefditoren pivoxil and cefetamet pivoxil [2]. This specific pharmaceutical synthetic pathway is structurally dependent on the 4-position attachment of the acetic acid side chain on the thiazole ring, as the cephalosporin core requires the thiazol-4-yl geometry for correct molecular recognition at the penicillin-binding protein target. The 2-positional isomer (2-thiazolylacetic acid, CAS 13669-33-7) does not map to the same cephalosporin pharmacophore geometry. Furthermore, 4-thiazolylacetonitrile has been demonstrated as a versatile building block for synthesizing diverse heterocyclic scaffolds—including pyrazolo[5,1-c][1,2,4]triazines, thiazoline-4-ones, thiazolo[3,2-a]pyridines, coumarins, and benzo[f]coumarins—through reactions with organic electrophiles and nucleophiles [3].

Pharmaceutical intermediates β-Lactam antibiotics Cephalosporin synthesis Nitrile hydrolysis

Storage and Transport Classification: Non-Hazardous DOT/IATA Status of 4-Thiazolylacetonitrile Compared to the 2-Isomer

Regulatory and safety classification differences between positional isomers can have direct procurement and logistics cost implications. 4-Thiazolylacetonitrile (CAS 7709-59-3) carries a GHS classification of Acute Toxicity Category 4 (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhaled), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335), with Signal Word 'Warning' [1]. Critically, per supplier safety data, 4-thiazolylacetonitrile is classified as 'Not hazardous material' for DOT/IATA transport purposes , which simplifies shipping logistics and may reduce freight costs compared to fully regulated hazardous substances. The 2-positional isomer (CAS 101010-74-6) carries a similar GHS profile (H302, H312, H315, H319, H332, H335) but requires refrigerated storage at 2–8 °C , whereas the 4-isomer is stable at room temperature (RT) [1]. This storage condition difference represents a meaningful operational distinction: the 4-isomer does not require cold-chain logistics, reducing storage energy costs and simplifying inventory management in procurement workflows.

Chemical safety Transport regulations GHS classification Procurement compliance

Optimal Procurement Scenarios for 4-Thiazolylacetonitrile (CAS 7709-59-3): Evidence-Backed Application Guidance


Synthesis of Thiazol-4-ylacetic Acid Intermediates for Cephalosporin Antibiotic Manufacturing

4-Thiazolylacetonitrile is the direct nitrile precursor to thiazol-4-ylacetic acid (CAS 7504-44-1) via alkaline-earth metal hydroxide-mediated hydrolysis, as disclosed in Takeda patent JP2003201285A [1]. The resulting thiazol-4-ylacetic acid scaffold is structurally essential for constructing the C-7 aminothiazolylacetamido side chain of third-generation cephalosporins including cefditoren pivoxil and cefetamet pivoxil . The 2- and 5-positional isomers cannot substitute because the resulting 2- or 5-thiazolylacetic acids present the carboxylic acid moiety at a geometrically incompatible position for the cephem β-lactam pharmacophore. Procurement of the 4-isomer is therefore mandatory for any synthetic program targeting this class of β-lactam antibiotic intermediates. The intermediate electrophilic reactivity of the 4-position (σ+ = 0.505) [2] also facilitates subsequent regioselective functionalization at the thiazole C-2 and C-5 positions for building diverse cephalosporin analog libraries.

Construction of Fused Polyheterocyclic Libraries via Regioselective Heteroannulation Chemistry

The 4-thiazolylacetonitrile scaffold has been validated for the synthesis of at least six distinct fused heterocyclic systems—pyrazolo[5,1-c][1,2,4]triazines, thiazoline-4-ones, thiazolo[3,2-a]pyridines, coumarins, benzo[f]coumarins, and thiazolylacrylonitrile derivatives—through divergent reactions with organic electrophiles and nucleophiles [1]. The cyanomethyl group at the 4-position provides a reactive methylene site for Knoevenagel condensations and cyclocondensation reactions, while the thiazole nitrogen and sulfur atoms offer additional coordination and hydrogen-bonding handles. The boiling point of 265.8 °C supports reactions conducted at elevated temperatures (e.g., refluxing DMF at ~153 °C or toluene at ~110 °C) with a wide thermal safety margin. The balanced electrophilic reactivity (σ+ = 0.505, intermediate between the 2- and 5-positions) [2] enables predictable regiochemical outcomes when the thiazole C-5 position is the intended site of electrophilic substitution during fused-ring annulation.

Medicinal Chemistry Hit-to-Lead Programs Requiring Defined Lipophilicity and Scalable Building Block Supply

For medicinal chemistry programs where the thiazole-acetonitrile fragment is a key pharmacophoric element, the 4-isomer offers a LogP of approximately 1.2 (ChemSrc computed) [1]—higher than the 2-isomer (XLogP3 ~0.6) —which may be advantageous when target engagement requires increased membrane permeability or when optimizing CNS penetration versus peripheral restriction. The commercial availability of 4-thiazolylacetonitrile at ≥98% purity (NLT 98%) [2] from multiple vendors ensures reliable supply for both milligram-scale library synthesis and gram-to-kilogram scale-up. Room-temperature storage capability [3] and non-hazardous DOT/IATA transport classification reduce infrastructure requirements for compound management facilities, making this isomer preferable for centralized compound collection storage and distribution workflows where cold-chain capacity is limited.

Agrochemical Discovery: Thiazole-Containing Herbicide and Fungicide Lead Optimization

Thiazole derivatives are well-represented in agrochemical patents, and 4-thiazolylacetonitrile serves as a versatile entry point for constructing thiazole-based herbicidal and fungicidal candidates [1]. The cyanomethyl handle can be elaborated into amides, thioamides, amidines, tetrazoles, and carboxylic acids—functional groups frequently encountered in agrochemical lead structures targeting acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or succinate dehydrogenase (SDH) enzyme classes. The higher boiling point (265.8 °C) and flash point (114.5 °C) of the 4-isomer relative to the 2-isomer [2] provide additional safety margin during the solvent-intensive, heated reaction sequences typical of agrochemical process development. The documented synthetic versatility to produce coumarin, thiophene, and pyrazolopyrimidine derivatives [3] maps directly onto known agrochemical chemotypes.

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